tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group, a cyanomethyl substituent at the 3-position, and a hydroxyl group at the 4-position. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators . The Boc group enhances solubility and stability during synthetic processes, while the cyanomethyl moiety offers a reactive handle for further functionalization.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3 |
InChI Key |
CHZMTYJWURGDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement with Sodium Cyanide
A widely cited method involves substituting halogen atoms in 4-halo-3-hydroxybutyrate esters with cyanide. For example, n-butyl (S)-(-)-4-chloro-3-hydroxybutyrate undergoes cyanogenation in dimethyl sulfoxide (DMSO) with aqueous sodium cyanide at 65°C for 2 hours. The reaction proceeds via an SN2 mechanism, yielding the cyanomethyl derivative with 58% yield after extraction with ethyl acetate and recrystallization.
Key Conditions :
Epichlorohydrin-Based Synthesis
Patent CN102249971A outlines a route starting with epichlorohydrin and sodium cyanide. Epichlorohydrin undergoes ring-opening with cyanide in aqueous sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile . Subsequent reduction with sodium borohydride and BF₃·Et₂O in tetrahydrofuran (THF) at 0–10°C induces cyclization to 3-hydroxypyrrolidine. Boc protection with di-tert-butyl dicarbonate furnishes the target compound in 56.5% overall yield .
Advantages :
- Uses inexpensive starting materials (epichlorohydrin, NaCN).
- Scalable for industrial production.
Reductive Cyclization Strategies
Boron Trifluoride-Mediated Cyclization
A two-step process converts 4-chloro-3-hydroxy-butyronitrile to the pyrrolidine core:
Hydrogenation of Azides
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, prepared from the corresponding amine, undergoes Staudinger reaction with triphenylphosphine followed by hydrolysis to yield the amine. Subsequent cyanomethylation via nucleophilic substitution or reductive amination introduces the cyanomethyl group.
Limitations :
- Requires handling of azides, posing safety risks.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
While not directly cited for this compound, analogous routes use boronic acid derivatives. For example, 1-N-Boc-pyrrolidin-2-ylboronic acid reacts with cyanomethyl halides in the presence of Pd(PPh₃)₄ and base. This method could adapt to introduce the cyanomethyl group at the 3-position.
Hypothetical Conditions :
- Catalyst: Pd(OAc)₂ or PdCl₂(dppf).
- Base: K₂CO₃ or Cs₂CO₃.
- Solvent: DMF or THF.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Effects
Temperature Control
Boc Protection
- Di-tert-butyl dicarbonate in dichloromethane at 20–30°C achieves quantitative Boc protection.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Amines from the reduction of the cyanomethyl group.
Substitution: Esters or ethers from the substitution of the hydroxyl group.
Scientific Research Applications
Chemistry: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used as a probe in NMR studies of macromolecular complexes due to the distinct NMR signals of the tert-butyl group .
Medicine: In medicinal chemistry, tert-butyl esters are often employed as protecting groups for carboxylic acids during peptide synthesis .
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
tert-Butyl Group: Provides steric hindrance and stability to the molecule.
Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs, their distinguishing features, and reported applications:
Functional Group Impact on Bioactivity
- Cyanomethyl Group: Enhances electrophilicity, enabling Michael additions or nucleophilic substitutions. This group is critical in compounds like JAK inhibitors, where it participates in hydrogen bonding with kinase domains .
- Hydroxyl Group: Increases hydrophilicity and metabolic stability. Its absence (e.g., in tert-Butyl 3-cyanopyrrolidine-1-carboxylate) reduces water solubility but improves blood-brain barrier penetration .
- Boc Protection : Improves stability during solid-phase peptide synthesis (SPPS) but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities .
Case Study: Role in Enzyme Inhibition
Compound 11 (tert-Butyl 3-(allyloxy)-4-(pyridinylmethyl)pyrrolidine-1-carboxylate) demonstrates the importance of substituent flexibility. Its allyloxy group allows for further functionalization via click chemistry, while the pyridinyl moiety enhances binding to nNOS active sites, achieving sub-micromolar inhibitory potency . In contrast, the target compound’s cyanomethyl group may favor interactions with cysteine residues in enzyme pockets, a feature exploited in covalent inhibitor design .
Biological Activity
Tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique functional groups, including a cyanomethyl group and a hydroxyl group, presents opportunities for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol. The structural features of this compound are pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Functional Groups | Hydroxyl, Cyano |
| Chemical Class | Pyrrolidine Derivative |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The interactions of the hydroxyl and cyano groups with specific enzymes may lead to inhibitory effects on metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with biological targets:
- Binding Interactions : The cyano group can act as a nucleophile in biochemical pathways, while the hydroxyl group enhances binding affinity through hydrogen bonding interactions.
- Enzyme Targeting : Preliminary studies suggest that this compound may bind to specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Case Studies and Research Findings
-
Antitumor Activity :
- A study exploring the antitumor properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
-
Neuroprotective Effects :
- Research has indicated that related compounds possess neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress markers and inflammation in neuronal cells.
-
Enzyme Inhibition Studies :
- Investigations into the enzyme inhibition capabilities revealed that this compound could inhibit key metabolic enzymes, potentially leading to altered metabolic pathways beneficial in disease contexts such as cancer and neurodegeneration.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Tert-butyl 2-cyanopyrrolidine-1-carboxylate | 0.90 | Lacks hydroxyl group; more basic properties |
| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 0.81 | Different position of hydroxyl; varied activity |
| (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | 0.83 | Contains cyanomethyl instead of cyano |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
